molecular formula C13H11ClF3N3O B5727361 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5727361
M. Wt: 317.69 g/mol
InChI Key: XMFDYGDDKWTSIK-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CGP 57380, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It was first synthesized in the late 1990s as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Since then, CGP 57380 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

CGP 57380 inhibits the activity of p38 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation and activation of downstream targets, such as transcription factors and kinases, that are involved in inflammatory signaling pathways.
Biochemical and Physiological Effects:
CGP 57380 has been shown to have anti-inflammatory effects in vitro and in vivo, as well as anti-tumor activity in various cancer cell lines. It has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CGP 57380 in lab experiments is its specificity for p38 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. However, one limitation is its relatively low potency compared to other p38 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

Future research on CGP 57380 could focus on developing more potent and selective inhibitors of p38 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, as well as investigating its potential therapeutic applications in various diseases. Additionally, further studies could explore the effects of CGP 57380 on other cellular pathways and signaling molecules, in order to gain a more comprehensive understanding of its mechanism of action.

Synthesis Methods

The synthesis of CGP 57380 involves several steps, starting with the reaction of 2-chloro-4-trifluoromethylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(2-chloro-4-trifluoromethylphenyl)pyrazole-4,5-dione. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-5-chloropyridine to form the final product, CGP 57380.

Scientific Research Applications

CGP 57380 has been widely used in scientific research as a tool for studying the role of p38 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide in various cellular processes, such as inflammation, apoptosis, and cell differentiation. It has also been used to investigate the potential therapeutic applications of p38 N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide inhibitors in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-2-20-6-5-11(19-20)12(21)18-10-4-3-8(7-9(10)14)13(15,16)17/h3-7H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFDYGDDKWTSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

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